molecular formula C4H2BrF3N2O B1448480 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1609396-23-7

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B1448480
M. Wt: 230.97 g/mol
InChI Key: YVPVZXKCPVFONX-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and their derivatives is a topic of ongoing research . One example involves the preparation of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine from 2,3-CTF, which is used as a key intermediate for the preparation of icenticaftor .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines and their derivatives can be complex, and their analysis often involves techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines and their derivatives are diverse and can be influenced by various factors .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines and their derivatives can vary widely depending on the specific compound .

Scientific Research Applications

  • Synthesis and Characterization in Organic Chemistry :

    • Pace et al. (2004) explored the photochemistry of fluorinated heterocyclic compounds, including 1,2,4-oxadiazoles. They focused on the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, emphasizing the importance of fluorinated oxadiazoles in organic synthesis (Pace et al., 2004).
    • Kettner et al. (2015) reported the synthesis and crystal structure of bi-oxadiazole derivatives, featuring the trifluoromethyl group, to evaluate their suitability for energetic materials (Kettner et al., 2015).
  • Chemical Reactivity and Transformations :

    • Yang et al. (2007) studied the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds, leading to difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).
    • Qin and Zard (2015) demonstrated a radical-based route to 2-(trifluoromethyl)-1,3,4-oxadiazoles, showing the potential for creating medicinally relevant triazoles (Qin & Zard, 2015).
  • Application in Drug Synthesis and Biological Activities :

    • Ustabaş et al. (2020) synthesized a compound containing 1,3,4-oxadiazole and evaluated its antimicrobial activity, highlighting the potential biological applications of oxadiazole derivatives (Ustabaş et al., 2020).
    • Santhanalakshmi et al. (2022) discussed the anti-inflammatory characteristics of 1,3,4-oxadiazole compounds, showing their relevance in pharmacological research (Santhanalakshmi et al., 2022).

Safety And Hazards

Safety and hazards associated with these compounds can vary widely depending on the specific compound and its intended use . For example, some compounds may cause severe skin burns and eye damage .

Future Directions

The future of trifluoromethylpyridines and their derivatives in the agrochemical and pharmaceutical industries looks promising, with many novel applications expected to be discovered .

properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPVZXKCPVFONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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